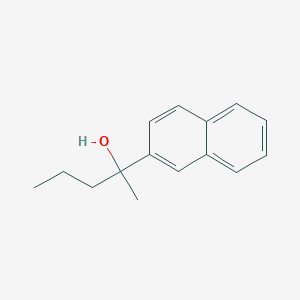

2-(Naphthalen-2-yl)pentan-2-ol

Description

2-(Naphthalen-2-yl)pentan-2-ol is an organic compound with the molecular formula C15H18O. It is a secondary alcohol with a naphthalene ring attached to a pentanol chain.

Properties

IUPAC Name |

2-naphthalen-2-ylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-3-10-15(2,16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11,16H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYWFZAOJOXTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)pentan-2-ol typically involves the reaction of naphthalene with a suitable pentanol derivative under controlled conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with a pentanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)pentan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products Formed

Oxidation: Formation of 2-(Naphthalen-2-yl)pentan-2-one or 2-(Naphthalen-2-yl)pentanoic acid.

Reduction: Formation of 2-(Naphthalen-2-yl)pentane.

Substitution: Formation of 2-(Naphthalen-2-yl)pentyl chloride or bromide.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-(Naphthalen-2-yl)pentan-2-ol serves as a versatile building block in organic synthesis. Its unique structure allows chemists to use it as an intermediate for synthesizing more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in developing new compounds with desired properties.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Converts alcohol to ketone or carboxylic acid | KMnO4, CrO3 |

| Reduction | Converts alcohol to hydrocarbon | LiAlH4 |

| Substitution | Replaces hydroxyl group with other functional groups | SOCl2, PBr3 |

Biological Research

Potential Biological Activities

Recent studies have explored the biological activities of this compound, particularly its antimicrobial and antifungal properties. Researchers are investigating its interactions with cellular targets such as enzymes and receptors, which could lead to the development of new therapeutic agents.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of various naphthalene derivatives, this compound demonstrated significant activity against several strains of bacteria and fungi. This suggests potential applications in pharmaceuticals and agriculture as an antimicrobial agent.

Medicinal Applications

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its ability to modulate biological activity through interactions with proteins positions it as a promising lead compound for designing new drugs targeting specific diseases.

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of drugs to combat infections |

| Anti-inflammatory Drugs | Investigating effects on inflammatory pathways |

| Cancer Therapeutics | Exploring mechanisms for inhibiting tumor growth |

Industrial Uses

Specialty Chemicals and Intermediates

In industrial settings, this compound is utilized in producing specialty chemicals. It serves as an intermediate in synthesizing dyes and fragrances due to its aromatic structure. The compound's properties allow for modifications that enhance its utility in various applications.

Case Study: Fragrance Industry

The compound has been incorporated into fragrance formulations, where its naphthalene moiety contributes to desired scent profiles. Its stability and reactivity make it suitable for creating long-lasting fragrances.

Table 3: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-(Naphthalen-2-yl)ethanol | Shorter ethanol chain | Lower boiling point |

| 2-(Naphthalen-2-yl)propan-2-ol | Propanol chain | Different solubility |

| 2-(Naphthalen-2-yl)butan-2-ol | Butanol chain | Varies in reactivity |

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)pentan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

2-(Naphthalen-2-yl)ethanol: Similar structure but with a shorter ethanol chain.

2-(Naphthalen-2-yl)propan-2-ol: Similar structure but with a propanol chain.

2-(Naphthalen-2-yl)butan-2-ol: Similar structure but with a butanol chain.

Uniqueness

2-(Naphthalen-2-yl)pentan-2-ol is unique due to its longer pentanol chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

2-(Naphthalen-2-yl)pentan-2-ol is a naphthalene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests possible interactions with biological targets, leading to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the alkylation of naphthalene derivatives followed by reduction reactions. The product can be characterized using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Alkylation | Naphthalene, Pentan-2-ol | Base-catalyzed | 70% |

| 2 | Reduction | LiAlH4 or NaBH4 | Anhydrous solvent | 85% |

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antidiabetic and antioxidant agent.

Antidiabetic Activity

Recent studies have shown that derivatives of naphthalene exhibit significant antidiabetic properties. For example, copper(II) complexes derived from naphthalene-based compounds demonstrated promising inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. The IC50 values for these complexes were reported at 148.126 mM and 107.786 mM for α-amylase assays, indicating moderate efficacy compared to standard drugs like acarbose .

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated using various assays, including the DPPH (1,1-Diphenyl-2-picrylhydrazyl) method. The compound showed moderate to good antioxidant activity, which is essential for mitigating oxidative stress-related diseases .

Case Studies

Several case studies have explored the pharmacological effects of similar naphthalene derivatives:

- Antidiabetic Effects : A study demonstrated that naphthalene derivatives could effectively lower blood glucose levels in diabetic models by inhibiting carbohydrate-digesting enzymes .

- Antioxidant Mechanism : Research indicated that compounds with a naphthalene structure could scavenge free radicals and reduce lipid peroxidation in cellular models, suggesting a protective role against oxidative damage .

- Antimicrobial Activity : Some studies have reported that naphthalene derivatives possess antimicrobial properties against various pathogens, enhancing their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.